Methyl 4-{[2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetyl]amino}benzenecarboxylate
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Overview
Description
Methyl 4-{[2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetyl]amino}benzenecarboxylate is a complex organic compound with the molecular formula C18H14ClF2NO4. This compound is characterized by the presence of a methyl ester group, a difluoroacetyl group, and a chlorinated phenoxy moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetyl]amino}benzenecarboxylate typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chloro-2-methylphenol and 4-aminobenzoic acid.
Formation of Intermediate: The 4-chloro-2-methylphenol is reacted with difluoroacetic anhydride to form 2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetic acid.
Amidation: The intermediate is then reacted with 4-aminobenzoic acid under amidation conditions to form the amide linkage.
Esterification: Finally, the carboxylic acid group of the resulting compound is esterified using methanol in the presence of a catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetyl]amino}benzenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids and other oxidized products.
Reduction: Reduction reactions can convert the difluoroacetyl group to a difluoromethyl group.
Substitution: The chlorinated phenoxy moiety can undergo nucleophilic substitution reactions, replacing the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids and phenolic derivatives.
Reduction: Difluoromethyl derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Methyl 4-{[2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetyl]amino}benzenecarboxylate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Employed in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-{[2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetyl]amino}benzenecarboxylate involves its interaction with specific molecular targets. The compound’s difluoroacetyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The chlorinated phenoxy moiety may also contribute to its biological effects by interacting with cellular membranes and receptors .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetyl]amino}benzoate
- Methyl 4-{[2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetyl]amino}benzamide
- Methyl 4-{[2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetyl]amino}benzenesulfonate
Uniqueness
Methyl 4-{[2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetyl]amino}benzenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both difluoroacetyl and chlorinated phenoxy groups makes it particularly valuable in research applications .
Properties
IUPAC Name |
methyl 4-[[2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF2NO4/c1-10-9-12(18)5-8-14(10)25-17(19,20)16(23)21-13-6-3-11(4-7-13)15(22)24-2/h3-9H,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEXXDGGFZISLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C(=O)NC2=CC=C(C=C2)C(=O)OC)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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